molecular formula C15H12N4O2 B14621843 N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide CAS No. 60713-69-1

N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide

Cat. No.: B14621843
CAS No.: 60713-69-1
M. Wt: 280.28 g/mol
InChI Key: NEQIETSGHLHJDA-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with anthranilic acid under specific conditions to form the quinazoline core. The reaction conditions often involve the use of catalysts such as zinc or iron and acids like hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide is unique due to its specific quinazoline core structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60713-69-1

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-aminophenyl)-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H12N4O2/c16-9-5-7-10(8-6-9)17-15(21)13-18-12-4-2-1-3-11(12)14(20)19-13/h1-8H,16H2,(H,17,21)(H,18,19,20)

InChI Key

NEQIETSGHLHJDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

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